Butyronitrile
Overview
Description
Butyronitrile, also known as butanenitrile or propyl cyanide, is a nitrile with the chemical formula C₄H₇N. This colorless liquid is known for its sharp and suffocating odor. It is miscible with most polar organic solvents and has a variety of applications in different fields .
Mechanism of Action
Target of Action
Butyronitrile, also known as Butanenitrile or Propyl cyanide
Mode of Action
Consequently, the primary mechanism of toxicity for organic nitriles is their production of toxic cyanide ions or hydrogen cyanide .
Biochemical Pathways
This compound is biodegraded by certain bacteria, such as Rhodococcus sp. MTB5, through a two-step pathway involving nitrile hydratase (NHase) and amidase . This process results in the complete degradation (mineralization) of this compound .
Pharmacokinetics
Its physical properties such as its solubility in water (0033 g/100 mL) and miscibility with most polar organic solvents suggest that it could be absorbed and distributed in the body. Its biodegradation by certain bacteria indicates that it can be metabolized .
Result of Action
The result of this compound’s action is its degradation into less harmful compounds by certain bacteria . Its decomposition into cyanide ions or hydrogen cyanide can lead to toxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, certain bacteria can degrade this compound, suggesting that its action can be influenced by the presence of these bacteria . Furthermore, its physical properties such as its boiling point (117.6 °C) and autoignition temperature (488 °C) suggest that it can be stable under normal environmental conditions .
Biochemical Analysis
Biochemical Properties
Butyronitrile is involved in biochemical reactions, particularly in the process of biodegradation. A bacterium, Rhodococcus sp. MTB5, has been found to utilize this compound as a sole carbon, nitrogen, and energy source . The degradation of this compound involves a two-step pathway involving nitrile hydratase (NHase) and amidase .
Cellular Effects
It is known that this compound can be used in low-temperature liquid electrolyte systems, which may have implications for cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into other compounds through enzymatic reactions. In the biodegradation process, this compound is first converted into an amide by the enzyme nitrile hydratase (NHase), and then the amide is hydrolyzed by amidase to produce a carboxylic acid .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that this compound can be degraded by Rhodococcus sp. MTB5, with 100% degradation achieved for 2% this compound .
Metabolic Pathways
This compound is involved in a metabolic pathway during its biodegradation process. The pathway involves the enzymes nitrile hydratase (NHase) and amidase .
Transport and Distribution
Due to its miscibility with most polar organic solvents , it can be inferred that this compound may be able to diffuse across cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyronitrile can be synthesized through several methods. One common laboratory method involves the reaction of butyl chloride with sodium cyanide in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds as follows:
C4H9Cl+NaCN→C4H7N+NaCl
Industrial Production Methods: Industrially, this compound is produced by the ammoxidation of n-butanol. This process involves the reaction of n-butanol with ammonia and oxygen over a catalyst, typically at elevated temperatures. The reaction can be represented as:
C3H7CH2OH+NH3+O2→C3H7CN+3H2O
This method is efficient and widely used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Butyronitrile undergoes various chemical reactions, including:
- this compound can be reduced to n-butylamine using hydrogen in the presence of a catalyst such as nickel or cobalt. The reaction is as follows:
Reduction: C4H7N+2H2→C4H9NH2
When this compound is treated with water under acidic or basic conditions, it hydrolyzes to form butyric acid and ammonia:Hydrolysis: C4H7N+2H2O→C4H8O2+NH3
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, nickel or cobalt catalysts, elevated temperatures and pressures.
Hydrolysis: Water, acidic or basic conditions, heat.
Substitution: Various nucleophiles, solvents like dimethyl sulfoxide or ethanol.
Major Products:
Reduction: n-Butylamine.
Hydrolysis: Butyric acid and ammonia.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Butyronitrile has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: this compound is used in studies involving stereochemical factors and intervalence charge transfer.
Industry: this compound is used in the production of electrolytes for lithium-ion batteries, particularly for fast-charging applications.
Comparison with Similar Compounds
Butyronitrile can be compared with other nitriles such as acetonitrile, propionitrile, and valeronitrile:
Acetonitrile (CH₃CN): A smaller nitrile used as a solvent in high-performance liquid chromatography and in the synthesis of pharmaceuticals.
Propionitrile (C₂H₅CN): Similar to this compound but with a shorter carbon chain, used in organic synthesis and as a solvent.
Valeronitrile (C₅H₁₁CN): A longer-chain nitrile used in organic synthesis and as a solvent.
Uniqueness of this compound: this compound’s unique properties, such as its intermediate chain length and its ability to participate in a variety of chemical reactions, make it a versatile compound in both industrial and research applications. Its use in the production of fast-charging lithium-ion batteries and dye-sensitized solar cells highlights its importance in modern technology .
Properties
IUPAC Name |
butanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRLNFWIYMESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N, Array | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTYRONITRILE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026823 | |
Record name | Butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyronitrile appears as a clear colorless liquid. Flash point 76 °F. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals., Liquid, Colorless liquid with a sharp, suffocating odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, suffocating odor. [Note: Forms cyanide in the body.] | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butanenitrile | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | n-Butyronitrile | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/161 | |
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Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
244 °F at 760 mmHg (USCG, 1999), 117.5 °C @ 760 mm Hg, 116-118 °C, 244 °F | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
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Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
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Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
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Flash Point |
62 °F (USCG, 1999), 17 °C, 76 (24 °C) °F (OPEN CUP), 62 °F | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
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Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
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Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Solubility |
3 % at 77 °F (NIOSH, 2023), Miscible with alc, ether, dimethylformamide, Sol in benzene, In water, 33,000 mg/l at 25 °C., Solubility in water, g/100ml at 25 °C: 3, (77 °F): 3% | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
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Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
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Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Density |
0.7936 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8091 @ 0 °C/4 °C, Density of saturated air: 1.07 @ 38.4 °C (air= 1), Relative density (water = 1): 0.8, 0.81 | |
Record name | BUTYRONITRILE | |
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Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
2.4 (Air= 1), Relative vapor density (air = 1): 2.4 | |
Record name | BUTANENITRILE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20.68 mmHg (USCG, 1999), 19.5 [mmHg], Vapor pressure: 10 mm Hg @ 15 °C; 40 mm Hg @ 38 °C, 19.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2, 14 mmHg | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://haz-map.com/Agents/161 | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Water 0.09%; alkalinity 0.22 meq/g | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
109-74-0 | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butyronitrile | |
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Record name | Butanenitrile | |
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Record name | Butyronitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8412 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanenitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYRONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3V36V0W0M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/ET8583B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-171 °F (USCG, 1999), -112 °C, -170 °F | |
Record name | BUTYRONITRILE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2752 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | BUTANENITRILE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5013 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-BUTYRONITRILE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1465 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Butyronitrile | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0086.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.